

Unveiling the Antimicrobial Power of DL-3-Phenyllactic Acid: A Technical Guide

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Compound of Interest

Compound Name: *DL-3-Phenyllactic acid*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, notably lactic acid bacteria, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of the antimicrobial spectrum of **DL-3-Phenyllactic acid**, presenting a comprehensive overview of its activity against a wide range of bacteria and fungi. This document summarizes key quantitative data on its inhibitory and cidal concentrations, details the experimental protocols for assessing its antimicrobial efficacy, and elucidates its proposed mechanisms of action through conceptual diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. **DL-3-Phenyllactic acid** (C₉H₁₀O₃, Molar Mass: 166.17 g/mol) has emerged as a promising candidate due to its demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as a variety of fungal species.^{[1][2][3]} This guide offers a consolidated repository of technical information regarding the antimicrobial profile of **DL-3-Phenyllactic acid**.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of **DL-3-Phenyllactic acid** is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for a range of microorganisms. It is important to note that MIC values can be influenced by factors such as pH, growth medium, and the specific strain tested.^[4]

Antibacterial Activity

DL-3-Phenyllactic acid has demonstrated significant inhibitory effects against a variety of pathogenic and spoilage bacteria.

Bacterium	Strain	MIC	MBC	Reference
Staphylococcus aureus	CICC10145	Not explicitly stated, but inhibited growth and biofilm formation	Not specified	[5]
Staphylococcus aureus	Multiple strains	Not specified	Not specified	[1][6]
Listeria monocytogenes	Multiple strains	Not specified	Not specified	[7]
Klebsiella pneumoniae	Not specified	2.5 mg/mL	Not specified	[8]
Aggregatibacter actinomycetemcomitans	Not specified	20 mM	Not specified	[9][10]
Escherichia coli	Multiple strains	Not specified	Not specified	[6][7]
Aeromonas hydrophila	Not specified	Not specified	Not specified	[7]

Antifungal Activity

The antifungal properties of **DL-3-Phenyllactic acid** extend to various molds and yeasts, including those of clinical and food spoilage significance.

Fungus	Strain(s)	MIC	MFC	Reference
Aspergillus niger	Multiple strains	MIC90: 3.75-7.5 mg/mL	≤10 mg/mL	[2] [7] [11]
Penicillium paneum	Not specified	Inhibitory concentration of undissociated acid: 39-84 mmole/L	Not specified	[12] [13]
Penicillium spp.	Multiple strains	MIC90: 3.75-7.5 mg/mL	≤10 mg/mL	[2] [7] [11]
Fusarium spp.	Multiple strains	MIC90: 3.75-7.5 mg/mL	≤10 mg/mL	[2] [7] [11]
Candida albicans	Clinical isolates	7.5 mg/mL	7.5 - 10 mg/mL	[14]
Rhizopus arrhizus	MTCC 24794	180 mg/mL	Not specified	[15]
Rhizopus sp.	Not specified	180 mg/mL	Not specified	[15]
Mucor sp.	Two species	180 mg/mL	Not specified	[15]
Penicillium roqueforti	Not specified	25 mM	Not specified	[16]
Cladosporium cladosporioides	Not specified	30 mM	Not specified	[16]

Note: MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.

Experimental Protocols

The determination of the antimicrobial activity of **DL-3-Phenyllactic acid** is primarily conducted using standardized broth microdilution and agar well diffusion methods.

Broth Microdilution Assay for MIC and MBC/MFC Determination

This method is widely used to determine the MIC and MBC/MFC of antimicrobial agents.[\[10\]](#)
[\[17\]](#)

Objective: To determine the lowest concentration of **DL-3-Phenyllactic acid** that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

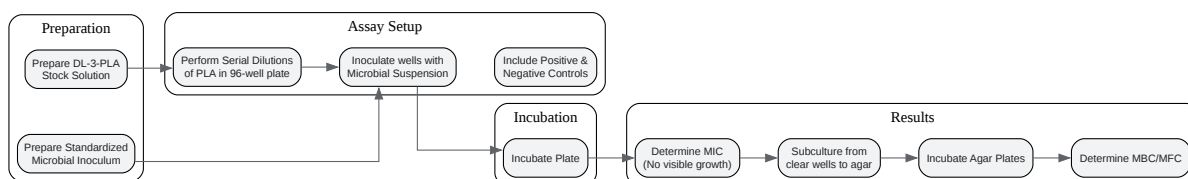
Materials:

- **DL-3-Phenyllactic acid** stock solution
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL)
[\[18\]](#)
- Sterile pipette and tips
- Incubator
- Microplate reader (optional, for quantitative growth assessment)
- Sterile agar plates for MBC/MFC determination

Procedure:

- Preparation of Serial Dilutions: A two-fold serial dilution of the **DL-3-Phenyllactic acid** stock solution is performed in the 96-well plate using the appropriate broth medium. This creates a gradient of decreasing concentrations of the compound.

- Inoculation: Each well is inoculated with a standardized microbial suspension.
- Controls: Positive (microorganism in broth without PLA) and negative (broth only) controls are included on each plate.
- Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
- MIC Determination: The MIC is determined as the lowest concentration of **DL-3-Phenyllactic acid** at which no visible growth of the microorganism is observed.
- MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated, and the lowest concentration that results in a significant reduction (e.g., $\geq 99.9\%$) in the initial inoculum is determined as the MBC/MFC.



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Workflow for MIC and MBC/MFC determination using broth microdilution.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.^[15]

Objective: To assess the susceptibility of a microorganism to **DL-3-Phenyllactic acid** by measuring the zone of growth inhibition.

Materials:

- **DL-3-Phenyllactic acid** solutions of known concentrations
- Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
- Standardized microbial inoculum
- Sterile cotton swabs
- Sterile cork borer or pipette tip to create wells
- Incubator

Procedure:

- **Inoculation:** The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.
- **Well Creation:** Wells of a specific diameter are aseptically created in the agar.
- **Application of PLA:** A defined volume of the **DL-3-Phenyllactic acid** solution is added to each well.
- **Incubation:** The plates are incubated under suitable conditions.
- **Zone of Inhibition Measurement:** The diameter of the clear zone of growth inhibition around each well is measured. The size of the zone correlates with the antimicrobial activity of the tested concentration.

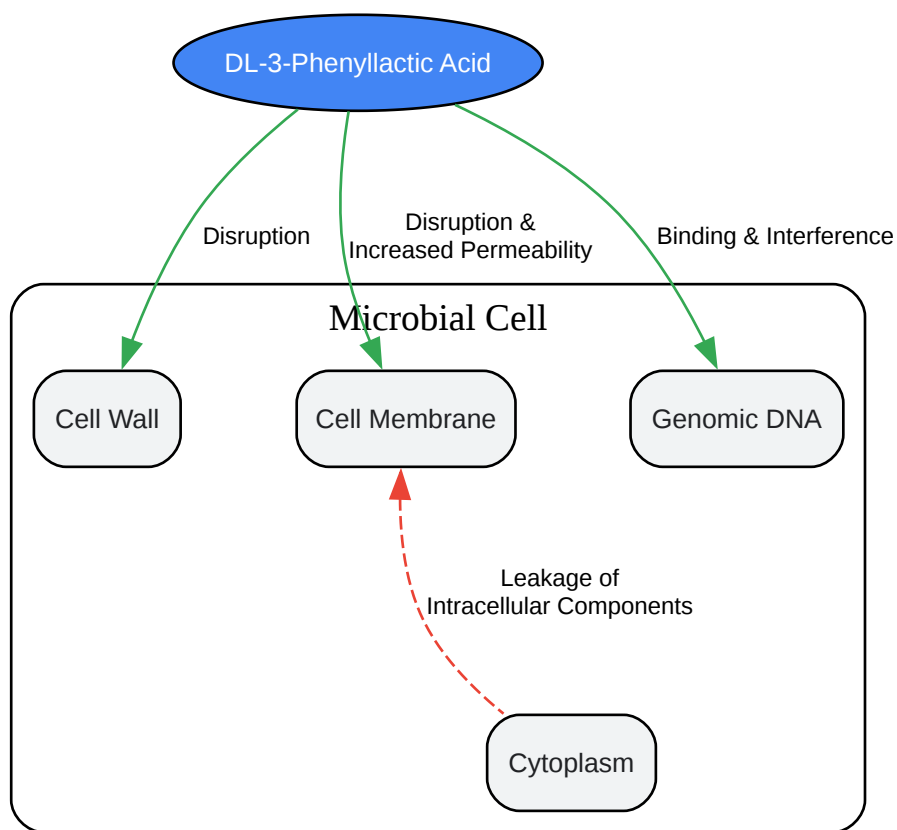
Mechanism of Action

The antimicrobial activity of **DL-3-Phenyllactic acid** is attributed to a multi-targeted mechanism that disrupts essential cellular structures and functions.[1][5][8] While specific signaling pathways within microbial cells have not been extensively elucidated, the primary modes of action are understood to be:

- **Cell Wall and Membrane Disruption:** **DL-3-Phenyllactic acid** compromises the integrity of the microbial cell wall and cytoplasmic membrane.[8] This leads to increased permeability,

leakage of intracellular components such as ions, metabolites, and nucleic acids, and ultimately, cell lysis.[5]

- Interaction with Genomic DNA: Evidence suggests that **DL-3-Phenyllactic acid** can bind to microbial DNA, potentially interfering with DNA replication and transcription, thereby inhibiting essential cellular processes.[8]
- Induction of Oxidative Stress: PLA has been shown to cause oxidative stress damage in bacterial cells.[5]
- Inhibition of Biofilm Formation: **DL-3-Phenyllactic acid** has been observed to inhibit the formation of biofilms by pathogenic bacteria like *Staphylococcus aureus*. [5]



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